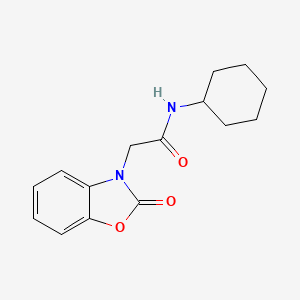![molecular formula C15H14N2O3 B4407954 4-[(3-pyridinylamino)carbonyl]phenyl propionate](/img/structure/B4407954.png)
4-[(3-pyridinylamino)carbonyl]phenyl propionate
Vue d'ensemble
Description
4-[(3-pyridinylamino)carbonyl]phenyl propionate, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has gained popularity in recent years as a performance-enhancing drug among athletes and bodybuilders due to its ability to increase endurance and fat burning.
Mécanisme D'action
4-[(3-pyridinylamino)carbonyl]phenyl propionate works by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in enhanced energy production and endurance. It also suppresses inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased endurance, fat burning, and muscle fiber type switching. It has also been shown to improve lipid profiles, reduce inflammation, and enhance mitochondrial function. However, the long-term effects of this compound on human health are not fully understood, and more research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(3-pyridinylamino)carbonyl]phenyl propionate has several advantages for lab experiments, including its high potency, selectivity for PPARδ, and ability to cross the blood-brain barrier. However, its short half-life and potential toxicity at high doses can limit its use in certain experiments. Additionally, the lack of long-term safety data in humans makes it difficult to draw definitive conclusions about its efficacy and safety.
Orientations Futures
There are several potential future directions for research on 4-[(3-pyridinylamino)carbonyl]phenyl propionate, including its use as a potential treatment for metabolic disorders, cardiovascular diseases, and cancer. It may also have applications in sports medicine and anti-aging therapies. However, more research is needed to determine its long-term safety and efficacy in humans, as well as its potential for abuse as a performance-enhancing drug.
Applications De Recherche Scientifique
4-[(3-pyridinylamino)carbonyl]phenyl propionate has been extensively studied in various fields of research, including metabolic disorders, cardiovascular diseases, and cancer. In metabolic disorders, this compound has shown promising results in improving insulin sensitivity, reducing inflammation, and increasing energy expenditure. In cardiovascular diseases, it has been shown to improve lipid profiles, reduce atherosclerosis, and protect against ischemic injury. In cancer research, this compound has been investigated for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
[4-(pyridin-3-ylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-2-14(18)20-13-7-5-11(6-8-13)15(19)17-12-4-3-9-16-10-12/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGPAKFXTWIDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(4-methyl-1-piperazinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4407878.png)
![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B4407889.png)
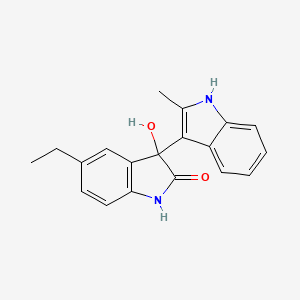
![2-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407902.png)
![3-{[(6-methyl-2-pyridinyl)amino]carbonyl}phenyl acetate](/img/structure/B4407913.png)
![3-{[(4-acetylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4407929.png)
![N-(2,4,6-trimethyl-3-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4407933.png)
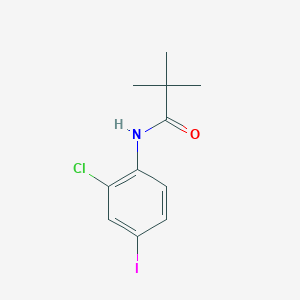
![2-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4407948.png)
![4-{4-[3-(trifluoromethyl)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4407963.png)
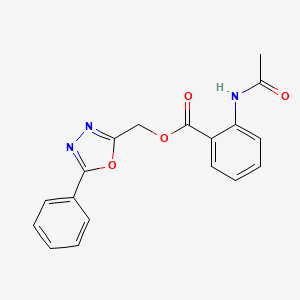
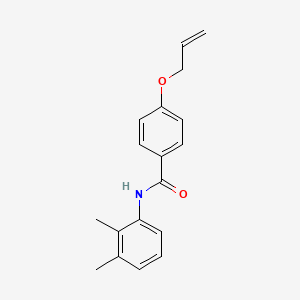
![1-(4-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4407978.png)
